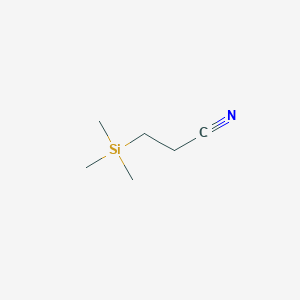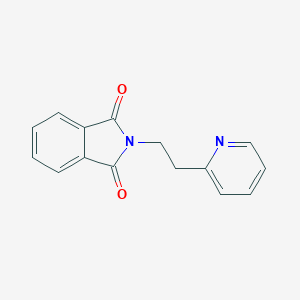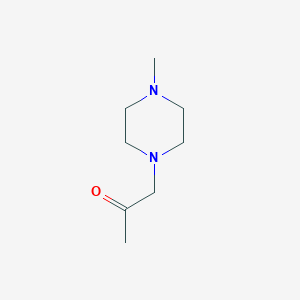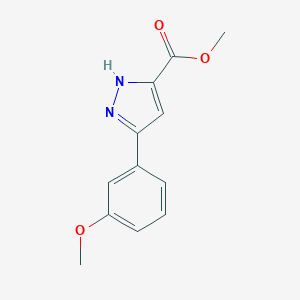
methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate (MMPC) is an organic compound that has recently been studied as a potential therapeutic agent for a variety of diseases. MMPC is a small molecule with a molecular weight of about 300 Da and a structure characterized by a pyrazole moiety and a methoxy group on the phenyl ring. MMPC has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Agrochemical Industry
Methyl 3-methoxyphenylacetate: , a related compound, is utilized as an intermediate in the synthesis of various agrochemicals . By extension, methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate could be used to develop novel pesticides or herbicides, leveraging the pyrazole moiety’s potential biological activity against a range of agricultural pests.
Pharmaceutical Development
The pyrazole core is a significant scaffold in medicinal chemistry, known for its presence in compounds with anti-inflammatory, analgesic, and antipyretic properties . This compound could serve as a precursor in the synthesis of new pharmaceuticals targeting these therapeutic areas.
Dye Manufacturing
Given the role of similar compounds in dye production, methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate may be valuable in synthesizing complex dyes, particularly those requiring stability under high-temperature conditions .
properties
IUPAC Name |
methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-5-3-4-8(6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHHWULCGOGII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349411 |
Source


|
| Record name | Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
517870-26-7 |
Source


|
| Record name | Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

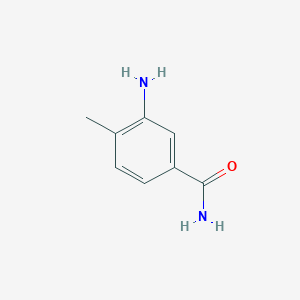

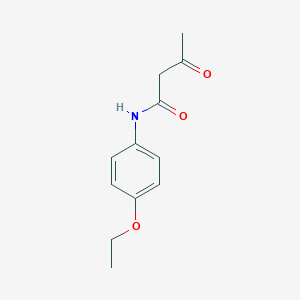
![2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole](/img/structure/B93643.png)





![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)
